molecular formula C18H19N5OS B2907668 N-cyclopentyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852372-64-6

N-cyclopentyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No. B2907668
CAS RN: 852372-64-6
M. Wt: 353.44
InChI Key: IORIDNUKGMIPHU-UHFFFAOYSA-N
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Description

“N-cyclopentyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of amines with other compounds in the presence of a catalyst . For instance, the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with other compounds in refluxing ethanol, in the presence of a catalytic amount of piperidine, has been reported .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors . These interactions contribute to their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It is known that the triazole and thiadiazine moieties in similar compounds can form specific interactions with different target receptors . These interactions may involve hydrogen bond accepting and donating characteristics, which can lead to changes in the function or activity of the target .

Biochemical Pathways

Compounds with similar structures have been found to inhibit various enzymes, potentially affecting multiple biochemical pathways . For instance, they can inhibit carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been performed on similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.

Result of Action

Similar compounds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral effects . These effects are likely the result of the compound’s interactions with its targets and the subsequent changes in biochemical pathways .

properties

IUPAC Name

N-cyclopentyl-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c24-16(19-14-8-4-5-9-14)12-25-17-11-10-15-20-21-18(23(15)22-17)13-6-2-1-3-7-13/h1-3,6-7,10-11,14H,4-5,8-9,12H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORIDNUKGMIPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

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